2-Benzylcyclohexa-2,4-dienone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12O |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-benzylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-8H,9-10H2 |
InChI Key |
IEHCJBKTYNCMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of 2 Benzylcyclohexa 2,4 Dienone
Tautomeric Equilibria and Interconversion Dynamics
Tautomerism, a form of constitutional isomerism, is a key feature of 2-Benzylcyclohexa-2,4-dienone's chemistry. This involves the migration of a proton and the shifting of double bonds, leading to an equilibrium between the keto and enol forms.
Keto-Enol Tautomerism with Benzylphenolic Analogues
This compound exists in a dynamic equilibrium with its corresponding benzylphenolic tautomers. This keto-enol tautomerism involves the interconversion between the ketone (this compound) and its enol form, which is a substituted phenol (B47542). The equilibrium position is sensitive to various factors, including the solvent's polarity and its ability to participate in hydrogen bonding. masterorganicchemistry.com For instance, in less polar solvents, the enol tautomer can be stabilized by intramolecular hydrogen bonding, whereas in polar, protic solvents, the keto form may be more favored. masterorganicchemistry.com The stability of the enol form is significantly enhanced if it results in an aromatic system. quora.com
The general principle of keto-enol tautomerism involves the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol (an alcohol). masterorganicchemistry.comquora.com This equilibrium is a fundamental concept in organic chemistry.
Mechanistic Investigations of Tautomerization Processes
The interconversion between the keto and enol forms can be catalyzed by either acid or base.
Acid-Catalyzed Tautomerization: In the presence of an acid, the carbonyl oxygen of the keto form is protonated, forming an oxonium ion. A subsequent deprotonation at the α-carbon by a base (such as the solvent) leads to the formation of the enol. The rate-limiting step in the acid-catalyzed enol-to-keto conversion is often the protonation of the beta-carbon. masterorganicchemistry.com
Base-Catalyzed Tautomerization: Under basic conditions, a base abstracts a proton from the α-carbon of the keto form to generate an enolate ion. This enolate is a resonance-stabilized intermediate. Protonation of the enolate oxygen by a proton source (like the conjugate acid of the base or the solvent) yields the enol form.
The kinetics and thermodynamics of these processes have been studied for various carbonyl compounds, revealing the influence of substituents and solvent effects on the rates and equilibrium constants of tautomerization. masterorganicchemistry.com
Nucleophilic and Electrophilic Reactivity Profiles
The presence of both a conjugated dienone system and a benzyl (B1604629) group endows this compound with a versatile reactivity profile, enabling it to participate in both nucleophilic and electrophilic reactions.
Michael Additions and Conjugate Processes
As an α,β-unsaturated ketone, this compound is a prime candidate for Michael additions, a type of conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system, rather than directly to the carbonyl carbon (1,2-addition). wikipedia.orgmasterorganicchemistry.comlibretexts.org This 1,4-addition is a thermodynamically controlled process. organic-chemistry.org
The mechanism involves:
Formation of the Nucleophile: A Michael donor, typically a resonance-stabilized carbanion like an enolate from a β-dicarbonyl compound, is generated upon treatment with a base. wikipedia.orglibretexts.org
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the dienone. The resulting intermediate is an enolate. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Protonation: The enolate is then protonated, usually by the solvent or upon acidic workup, to yield the final 1,4-adduct. wikipedia.orgmasterorganicchemistry.comlibretexts.org
A wide range of nucleophiles can act as Michael donors, including organocuprates (Gilman reagents), enamines, and the enolates of ketones, esters, and nitriles. masterorganicchemistry.comyoutube.com The use of lithium diorganocopper reagents is particularly effective for the 1,4-addition of alkyl, aryl, and alkenyl groups. libretexts.org
Table 1: Examples of Michael Donors and Acceptors
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |
|---|---|
| Diethyl malonate | Diethyl fumarate |
| Diethyl malonate | Mesityl oxide |
| 2-Nitropropane | Methyl acrylate |
This table provides classical examples of Michael donors and acceptors to illustrate the scope of the reaction. wikipedia.org
Carbonyl Reactivity and Functional Group Transformations
The carbonyl group in this compound is electrophilic and can undergo nucleophilic attack. libretexts.orglibretexts.org However, the reactivity is influenced by steric hindrance and electronic effects. libretexts.org Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric crowding and a less stabilized partial positive charge on the carbonyl carbon. libretexts.orgallstudiesjournal.com
Common transformations involving the carbonyl group include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds typically add directly to the carbonyl carbon in a 1,2-addition fashion. masterorganicchemistry.com
Formation of Imines and Enamines: Reaction with primary amines can lead to the formation of imines, while secondary amines can yield enamines. allstudiesjournal.com
Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide.
The relative reactivity of carbonyl compounds is a critical factor in determining the outcome of these reactions. allstudiesjournal.com
Electrophilic Aromatic Substitution on the Benzyl Moiety
The benzyl group attached to the cyclohexadienone ring is an aromatic system and can undergo electrophilic aromatic substitution (EAS) reactions. oneonta.eduuci.edumasterorganicchemistry.com The alkyl group (in this case, the methylene (B1212753) attached to the dienone ring) is an activating group and an ortho-, para-director. uci.edu This means that incoming electrophiles will preferentially add to the ortho and para positions of the benzene (B151609) ring.
The general mechanism for EAS proceeds in two steps:
Formation of a Carbocation Intermediate: The aromatic ring acts as a nucleophile and attacks a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. This is the rate-determining step. uci.edumsu.edu
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. uci.edumsu.edu
Common EAS reactions include:
Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). uci.edu
Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). oneonta.edumasterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). oneonta.edu
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. uci.edumsu.edu However, Friedel-Crafts reactions have limitations, such as the possibility of carbocation rearrangements and deactivation of the ring by certain substituents. oneonta.edu
Table 2: Summary of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
|---|---|---|
| Halogenation | X₂/FeX₃ (X=Cl, Br) | X⁺ |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ |
| Sulfonation | SO₃/H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-X/AlX₃ | R⁺ |
This table summarizes common electrophilic aromatic substitution reactions, their typical reagents, and the respective electrophiles involved. msu.edu
Cycloaddition Reactions
Cycloaddition reactions are fundamental transformations in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. For this compound, the conjugated diene system within the cyclohexadienone ring is a key participant in these reactions.
Diels-Alder Reactions as a Diene or Dienophile
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. semanticscholar.orgnih.gov In this context, this compound typically functions as the diene component, reacting with various dienophiles. The benzyl group at the 2-position can influence the regioselectivity and stereoselectivity of the cycloaddition.
While specific studies on this compound are limited, the reactivity of similar cyclohexa-2,4-dienones with electron-deficient dienophiles provides valuable insights. nih.govrsc.org These reactions lead to the formation of bicyclo[2.2.2]octenone derivatives. The reaction is generally stereoselective, affording functionalized bicyclic systems. For instance, the reaction of a generic 2-substituted cyclohexa-2,4-dienone with an electron-deficient alkene would be expected to yield a bicyclo[2.2.2]octenone adduct. The presence of the benzyl group would likely direct the incoming dienophile to the less sterically hindered face of the diene.
In a hypothetical reaction, this compound could react with a dienophile such as maleic anhydride. The expected product would be a tricyclic adduct, with the stereochemistry being influenced by the endo rule, which favors the formation of the endo isomer due to secondary orbital interactions.
| Diene | Dienophile | Expected Product | Notes |
| This compound | Maleic Anhydride | Bicyclo[2.2.2]octene derivative | Reaction proceeds via a [4+2] cycloaddition. |
| This compound | Acrylonitrile | Bicyclo[2.2.2]octene derivative | The cyano group is an electron-withdrawing group that activates the dienophile. |
The potential for this compound to act as a dienophile is less common, as the diene system is generally more reactive. For it to function as a dienophile, it would require a highly reactive, electron-rich diene partner.
[2+2] and [3+2] Cycloaddition Pathways
Photochemical [2+2] cycloadditions offer a route to the synthesis of four-membered rings. libretexts.org In the case of this compound, irradiation in the presence of an alkene could lead to the formation of a bicyclo[4.2.0]octenone derivative. These reactions typically proceed through the excitation of the dienone to a triplet state, which then adds to the alkene. The regiochemistry of the addition would be influenced by the stability of the resulting biradical intermediate.
[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. While less common for cyclohexadienones, it is conceivable that this compound could react with a suitable 1,3-dipole, such as a nitrile oxide or an azide, across one of its double bonds. This would lead to the formation of a novel heterocyclic system fused to the cyclohexene (B86901) ring.
Rearrangement and Isomerization Chemistry
The cyclohexadienone core is prone to various rearrangement and isomerization reactions, often driven by the formation of a more stable aromatic system.
Thermal Rearrangements of the Cyclohexadienone Core
Thermal rearrangements of cyclohexadienones can lead to a variety of products. In the absence of other reagents, heating this compound could potentially induce sigmatropic rearrangements. However, a more prominent thermal reaction is the dienone-phenol rearrangement, which can also be catalyzed by acids or bases.
Studies on related cyclohexadienyl radicals have shown that thermal decomposition can lead to the formation of benzene and a hydrogen radical, suggesting that at high temperatures, fragmentation pathways may become significant. rsc.org
Acid- or Base-Catalyzed Isomerizations
The dienone-phenol rearrangement is a classic acid-catalyzed reaction of cyclohexadienones. In the presence of acid, this compound is expected to isomerize to a more stable phenolic compound. The mechanism involves protonation of the carbonyl oxygen, followed by migration of one of the groups at the adjacent sp3-hybridized carbon. In this case, either the benzyl group or a hydrogen atom could migrate. The migratory aptitude of the benzyl group is generally high, which would lead to the formation of 3-benzyl-2-methylphenol.
Base-catalyzed isomerization can also occur, proceeding through the formation of an enolate intermediate. Subsequent protonation can lead to a rearranged product. The specific outcome would depend on the reaction conditions and the nature of the base used.
Radical Reactions and Oxidative Transformations
The benzyl group and the cyclohexadienone ring in this compound are both susceptible to radical and oxidative reactions.
The benzylic C-H bonds of the benzyl group are particularly susceptible to radical attack. masterorganicchemistry.com Reactions involving radical initiators could lead to the formation of a benzylic radical, which could then undergo further reactions such as dimerization or reaction with other radical species. Radical cascade cyclizations have been observed in related alkyne-tethered cyclohexadienones, indicating the potential for intramolecular radical reactions. acs.org
Oxidative transformations of this compound can target either the benzyl group or the dienone ring. Benzylic oxidation, often carried out with strong oxidizing agents like potassium permanganate, would be expected to convert the benzyl group into a benzoyl group, yielding 2-benzoylcyclohexa-2,4-dienone. libretexts.org Milder, more selective oxidizing agents could potentially lead to the formation of the corresponding alcohol or aldehyde.
The dienone ring itself can also be oxidized. For example, epoxidation of one of the double bonds with a peroxy acid would yield an epoxide. This epoxide could then undergo further reactions, such as ring-opening, to generate a variety of functionalized products.
| Reaction Type | Reagent | Expected Product |
| Radical Bromination | N-Bromosuccinimide (NBS), light | 2-(Bromobenzyl)cyclohexa-2,4-dienone |
| Benzylic Oxidation | Potassium Permanganate (KMnO4) | 2-Benzoylcyclohexa-2,4-dienone |
| Epoxidation | meta-Chloroperoxybenzoic acid (mCPBA) | 2-Benzyl-4,5-epoxycyclohex-2-enone |
Pathways of Radical Attack on this compound
The interaction of this compound with free radicals can proceed through several potential pathways, primarily involving the conjugated π-system of the cyclohexadienone ring and the benzylic position. The specific course of the reaction is influenced by the nature of the attacking radical, the reaction conditions, and the presence of substituents.
Radical species can add to the carbon-carbon double bonds of the cyclohexadienone ring, leading to the formation of a more stable radical intermediate. The delocalization of the unpaired electron across the conjugated system contributes to the stability of this intermediate. numberanalytics.com The presence of the benzyl group at the 2-position can influence the regioselectivity of the radical addition.
Alternatively, radical attack can occur at the benzylic position through hydrogen abstraction. The benzylic C-H bond is relatively weak and susceptible to cleavage by radical species, resulting in the formation of a resonance-stabilized benzyl radical. This pathway is a common feature in the chemistry of benzyl-substituted compounds.
The generated cyclohexadienyl or benzyl radicals can then undergo a variety of subsequent reactions, including coupling with other radicals, reaction with molecular oxygen, or further rearrangement.
Table 1: Potential Pathways of Radical Attack on this compound
| Pathway | Description | Potential Products |
| Radical Addition to Diene | An external radical (R•) adds to one of the double bonds (C4=C5 or C2=C3) of the cyclohexadienone ring, forming a substituted cyclohexadienyl radical. | Substituted benzyl-cyclohexenone derivatives |
| Hydrogen Abstraction | A radical abstracts a hydrogen atom from the benzylic methylene (-CH2-) group, forming a resonance-stabilized benzyl radical. | Dimerized products, oxidation products (e.g., benzoyl group) |
| Radical Coupling | Two radical intermediates (e.g., two benzyl radicals or a benzyl and a cyclohexadienyl radical) combine to form a new carbon-carbon bond. | Dimeric structures |
Oxidative Fragmentation and Degradation Mechanisms
The oxidative degradation of this compound can lead to the cleavage of its carbon skeleton, resulting in a variety of smaller molecules. The specific fragmentation pattern is dependent on the oxidizing agent and the reaction conditions. Ozonolysis, for instance, is a powerful method for cleaving carbon-carbon double bonds. libretexts.orgyoutube.com In the case of this compound, ozonolysis would be expected to cleave the double bonds within the cyclohexadienone ring, leading to the formation of carbonyl-containing fragments.
Under different oxidative conditions, such as with strong oxidizing agents like potassium permanganate, both the double bonds and the benzyl group can be susceptible to cleavage. The benzyl group can be oxidized to a benzoyl group or even cleaved to form benzoic acid. The cyclohexadienone ring can undergo oxidative cleavage to yield dicarboxylic acids or other smaller oxygenated molecules. masterorganicchemistry.com
Photolytic cleavage is another degradation pathway for cyclohexa-2,4-dienones. mdpi.com Irradiation with light can induce ring-opening to form highly reactive ketene (B1206846) intermediates, which can then react with available nucleophiles. mdpi.com While this is not a radical fragmentation of the ring itself, it represents a significant degradation pathway.
Table 2: Potential Oxidative Fragmentation Products of this compound
| Oxidative Method | Potential Fragmentation Products |
| Ozonolysis (Reductive Workup) | Aldehyde and ketone fragments resulting from the cleavage of the C=C double bonds in the ring. |
| Ozonolysis (Oxidative Workup) | Carboxylic acid and ketone fragments. libretexts.org |
| Strong Oxidation (e.g., KMnO4) | Benzoic acid, dicarboxylic acids (from ring cleavage). masterorganicchemistry.com |
| Photolysis | Ketenes, which can be trapped by solvents or other nucleophiles to form esters, amides, etc. mdpi.com |
Computational and Theoretical Investigations
Electronic Structure Analysis and Bonding Characteristics
Computational analysis, such as that performed using density functional theory (DFT) methods like B3LYP/6-311G+**, reveals the intricate details of the electronic structure and bonding in cyclohexadienone systems. nih.gov These calculations can determine properties like natural charges, bond lengths, and energies, which are crucial for understanding the molecule's reactivity. nih.gov The distribution of electron density in 2-benzylcyclohexa-2,4-dienone is a key factor in its chemical behavior. The carbonyl group and the conjugated diene system create a molecule with distinct electrophilic and nucleophilic centers, influencing how it interacts with other reagents.
Reaction Pathway Elucidation Through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in mapping out the potential reaction pathways for this compound. These calculations can model complex transformations, providing a theoretical framework to understand and predict reaction outcomes.
Transition State Analysis for Tautomerization and Rearrangements
One of the most significant reactions of cyclohexadienones is the dienone-phenol rearrangement. wikipedia.orgpw.live This acid-catalyzed reaction involves the conversion of a cyclohexadienone to a more stable phenol (B47542). wikipedia.orgpw.live Computational methods can be used to locate the transition state structures for such rearrangements. For this compound, this would involve protonation of the carbonyl oxygen, followed by the migration of a substituent (in this case, either the benzyl (B1604629) group or a hydrogen atom) to an adjacent carbon. pw.liveyoutube.com The stability of the resulting carbocation intermediate plays a crucial role in determining the migratory aptitude of the substituents. wikipedia.orgyoutube.com Theoretical studies have shown that the migratory tendency can be influenced by the relative stability of these intermediates. wikipedia.org
Conformational Analysis and Stereochemical Considerations
The cyclohexane (B81311) ring in this compound is not planar and can adopt various conformations. The most stable conformation is typically a chair-like structure, which minimizes steric and torsional strain. pressbooks.publibretexts.org For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. libretexts.orglibretexts.org
The benzyl group at the C2 position introduces specific stereochemical considerations. The preferred conformation will be the one that minimizes steric interactions between the benzyl group and the rest of the ring. Generally, larger substituents favor the equatorial position to avoid 1,3-diaxial interactions. libretexts.org Computational methods can be used to calculate the relative energies of different conformers, predicting the most stable arrangement of the molecule. The stereochemistry of the spirocyclic intermediate formed during certain rearrangements can also influence the regioselectivity of the reaction. lsu.edu
Aromaticity and Antiaromaticity in Cyclohexadienone Systems
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. Aromatic compounds, which follow Hückel's rule (4n+2 π electrons), are particularly stable. ddugu.ac.in In contrast, antiaromatic compounds (4n π electrons) are highly unstable and reactive. wikipedia.org
Cyclohexadienones are non-aromatic in their ground state as the sp3-hybridized carbon atom interrupts the cyclic conjugation. youtube.com However, the dienone-phenol rearrangement is driven by the formation of a highly stable aromatic phenol. pw.live Computational methods like Nucleus-Independent Chemical Shift (NICS) analysis can be used to quantify the aromaticity or antiaromaticity of a cyclic system. A negative NICS value indicates aromaticity, while a positive value suggests antiaromaticity. wikipedia.org The concept of excited-state aromaticity and antiaromaticity can also influence the photochemical behavior of these molecules. researchgate.net
Solvent Effects on Reactivity and Equilibria
The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and equilibrium position. rsc.orgresearchgate.net For reactions involving this compound, the solvent can influence the stability of the ground state, transition state, and any charged intermediates.
Computational models can simulate the effect of a solvent either implicitly, by treating it as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models can help to understand how different solvents can stabilize or destabilize key species in a reaction pathway. For example, in the acid-catalyzed dienone-phenol rearrangement, a polar protic solvent would be expected to stabilize the protonated intermediate and the transition state, thereby accelerating the reaction. Experimental and theoretical studies on similar systems have shown that reaction rates can be significantly enhanced in polar solvents. nih.gov
Compound List
| Compound Name |
| This compound |
| Phenol |
Data Tables
Table 1: Computational Methods for Electronic Structure Analysis
| Method | Basis Set | Key Properties Calculated |
| Density Functional Theory (DFT) | 6-311G+** | Natural Charges, Bond Lengths, Energies |
Table 2: Factors Influencing Dienone-Phenol Rearrangement
| Factor | Influence |
| Acid Catalyst | Protonates carbonyl oxygen, initiating rearrangement |
| Substituent Migratory Aptitude | Determines which group migrates, based on carbocation stability |
| Solvent Polarity | Can stabilize charged intermediates and transition states |
Table 3: Conformational Preferences in Substituted Cyclohexanes
| Substituent Position | Relative Stability | Reason |
| Equatorial | More Stable | Minimizes 1,3-diaxial steric strain |
| Axial | Less Stable | Increased steric interactions |
Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy for Structure Determination and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 2-Benzylcyclohexa-2,4-dienone in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for complete assignment.
¹H NMR spectroscopy would provide information on the number of different proton environments and their connectivity. The spectrum is expected to show distinct signals for the benzylic protons (CH₂), the aromatic protons of the phenyl ring, and the vinylic and aliphatic protons of the cyclohexadienone ring.
¹³C NMR spectroscopy would identify all unique carbon atoms. The carbonyl carbon (C=O) would appear significantly downfield, while the sp² carbons of the dienone and the aromatic ring would resonate in the typical olefinic/aromatic region. The sp³ carbons of the benzylic CH₂ and the C6-methylene group would be found upfield.
Two-dimensional NMR techniques are essential for assembling the molecular framework:
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons in the cyclohexadienone ring and within the benzyl (B1604629) group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the molecule, particularly the orientation of the benzyl group relative to the dienone ring. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 (C=O) | - | ~185-195 |
| C2 | - | ~140-150 |
| C3 | ~6.8-7.2 | ~145-155 |
| C4 | ~6.1-6.4 | ~125-135 |
| C5 | ~6.0-6.3 | ~125-135 |
| C6 (CH₂) | ~2.8-3.2 | ~35-45 |
| Benzyl CH₂ | ~3.5-3.8 | ~40-50 |
| Benzyl Aromatic | ~7.1-7.4 | ~126-130 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion [M]⁺, allowing for the unambiguous confirmation of the molecular formula, C₁₃H₁₂O.
Electron Ionization (EI) mass spectrometry would likely lead to extensive fragmentation. Key fragmentation pathways would include:
Loss of the benzyl group: A prominent peak corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91 is expected due to the stability of this fragment.
McLafferty Rearrangement: If applicable, this could lead to characteristic neutral losses.
Decarbonylation: Loss of a carbon monoxide (CO) molecule (28 Da) from the molecular ion or subsequent fragments is a common pathway for cyclic ketones.
Table 2: Predicted Mass Spectrometry Fragments for this compound (Note: Based on typical fragmentation patterns.)
| m/z | Proposed Fragment | Significance |
| 184 | [C₁₃H₁₂O]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium cation (Base Peak) |
| 156 | [M - CO]⁺ | Loss of Carbon Monoxide |
| 183 | [M - H]⁺ | Loss of a hydrogen radical |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy is a rapid method for identifying the key functional groups. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the α,β-unsaturated ketone.
C=O Stretch: A strong, sharp peak is expected in the range of 1650-1680 cm⁻¹, which is lower than a saturated ketone due to conjugation with the double bonds.
C=C Stretch: One or more medium-intensity peaks would appear around 1600-1640 cm⁻¹ for the conjugated double bonds of the dienone system.
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene (B151609) ring.
C-H Stretches: Signals above 3000 cm⁻¹ would correspond to aromatic and vinylic C-H bonds, while those just below 3000 cm⁻¹ would correspond to the aliphatic C-H bonds of the methylene (B1212753) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the conjugated π-system. As a cross-conjugated dienone, this compound is expected to exhibit two main absorption bands: researchgate.net
A strong absorption band at a lower wavelength (λₘₐₓ ~230-260 nm) corresponding to a π → π* transition.
A weaker absorption band at a longer wavelength (λₘₐₓ ~310-350 nm) corresponding to the n → π* transition of the carbonyl group. The position and intensity of these bands are sensitive to the solvent polarity.
X-ray Crystallography for Solid-State Structural Characterization
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry unequivocally. Furthermore, it would reveal the conformation of the cyclohexadienone ring (which is often non-planar) and the orientation of the benzyl substituent. Analysis of the crystal packing would show intermolecular interactions, such as C-H···O or π-π stacking, that govern the solid-state architecture. nih.gov
In Situ Spectroscopic Monitoring of Reaction Progress
The reactivity of this compound, for instance in photochemical rearrangements or cycloaddition reactions, can be monitored in real-time using in situ spectroscopic techniques. mdpi.com
In Situ FTIR or NMR: By placing a probe directly into the reaction vessel, the disappearance of reactant signals (e.g., the dienone C=O stretch in IR) and the appearance of product signals can be tracked over time. This allows for the determination of reaction kinetics and the potential identification of transient intermediates. rsc.org
In Situ UV-Vis: This method is particularly useful for monitoring reactions that involve a change in the chromophore, such as photochemical reactions where the conjugated system is altered. lew.ro The change in absorbance at a specific wavelength (e.g., the λₘₐₓ of the n → π* transition) can be directly correlated with the concentration of the reactant, providing valuable kinetic data.
Synthetic Utility and Applications in Complex Molecule Synthesis
2-Benzylcyclohexa-2,4-dienone as a Versatile Building Block in Organic Synthesis
This compound is a highly functionalized cyclic ketone that serves as a valuable intermediate in the synthesis of a wide array of organic compounds. The reactivity of this molecule is governed by the interplay of its constituent parts: the conjugated diene system, the ketone functionality, and the benzyl (B1604629) group at the 2-position. This combination allows for a diverse range of transformations, making it a powerful tool for synthetic chemists.
The dienone core can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component. The presence of the benzyl group can influence the stereoselectivity of these reactions, directing the approach of the dienophile. Furthermore, the ketone carbonyl group offers a site for nucleophilic attack, while the adjacent α- and γ-positions of the dienone system are susceptible to conjugate addition reactions.
The synthesis of substituted cyclohexa-2,4-dienones can be achieved through methods such as the direct alkylation of phenols. For instance, the deprotonation of a corresponding phenol (B47542) followed by alkylation provides a pathway to these structures. lookchem.com This approach, in principle, can be adapted for the synthesis of this compound.
A summary of the potential transformations of this compound is presented in the table below:
| Reaction Type | Reactant/Reagent | Potential Product | Significance |
| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Bicyclic adduct | Construction of complex polycyclic systems. |
| Michael Addition | Nucleophile (e.g., organocuprates) | 4-substituted or 6-substituted cyclohexenone | Introduction of functional groups with high regioselectivity. |
| Nucleophilic Addition | Organometallic reagent (e.g., Grignard) | Tertiary alcohol | Creation of new stereocenters. |
| Reduction | Reducing agent (e.g., NaBH4) | Allylic alcohol | Access to different oxidation states and further functionalization. |
Role in the Total Synthesis of Natural Products
The structural motif of substituted cyclohexanes and related bicyclic systems is prevalent in a multitude of natural products exhibiting significant biological activity. While direct applications of this compound in total synthesis are not extensively documented, the utility of the broader class of cyclohexa-2,4-dienones as key intermediates is well-established.
The cyclohexanone (B45756) skeleton is a core structure in many natural products and pharmaceutical drugs. For example, Garsubellin A, a potent inducer of choline (B1196258) acetyltransferase, possesses a cyclohexanone core and is a target for the treatment of Alzheimer's disease. beilstein-journals.org The synthesis of such highly functionalized cyclohexanones can be achieved through cascade reactions involving precursors that could be derived from this compound. beilstein-journals.org The ability to construct these complex scaffolds underscores the potential of substituted dienones in medicinal chemistry and drug discovery.
Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, are a powerful strategy for the rapid assembly of complex molecules. Substituted cyclohexa-2,5-dienones tethered to a benzyne (B1209423) precursor have been shown to undergo intramolecular [2+2] cycloadditions, leading to strained benzocyclobutene intermediates that can then rearrange to more complex products. nih.govrsc.org While this example involves a cyclohexa-2,5-dienone, the principles can be extended to the 2,4-dienone isomer. A hypothetical cascade involving this compound could lead to the formation of intricate polycyclic frameworks.
Organocatalytic cascade reactions of 2,4-dienals with dienophiles have also been developed, highlighting the utility of this class of compounds in constructing polycyclic structures. mdpi.com These methodologies offer a foundation for developing similar cascades with this compound.
Development of Novel Methodologies Utilizing this compound
The unique reactivity of cyclohexa-2,4-dienones continues to inspire the development of novel synthetic methodologies. For instance, the reactions of cyclohexa-2,4-dienones with cyclopentadiene (B3395910) have been studied, leading to the formation of Diels-Alder adducts. rsc.org The stereochemical outcome of these reactions can be influenced by the substituents on the dienone ring.
Furthermore, spiroepoxycyclohexa-2,4-dienones have been employed in a variety of transformations, including cycloadditions and rearrangements, to access complex molecular architectures. acs.org This highlights the potential for developing new reactions based on derivatives of this compound.
Chiral Pool Approaches and Enantioselective Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. While no direct enantioselective synthesis of this compound has been reported, methods for the enantioselective synthesis of related substituted cyclohexa-2,4-dienones have been developed.
One such approach involves the deprotonation of a prochiral phenol with a chiral lithium-sparteine complex, followed by alkylation. lookchem.com This method has been successfully applied to the synthesis of enantiomerically enriched 2,6-dimethyl-6-(3-methylbut-2-enyl)-cyclohexa-2,4-dienone. lookchem.com This strategy could, in principle, be adapted for the enantioselective synthesis of this compound by using an appropriate starting phenol.
Derivatives and Analogues of 2 Benzylcyclohexa 2,4 Dienone
Synthesis of Substituted 2-Benzylcyclohexa-2,4-dienone Derivatives
The synthesis of this compound and its substituted derivatives can be achieved through several strategic approaches, primarily leveraging well-established condensation and oxidation methodologies. A common and effective method is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a cyclohexanone (B45756) with a substituted benzaldehyde. nih.govnih.gov
A plausible synthetic route to this compound would involve the aldol (B89426) condensation of cyclohexenone with benzaldehyde, followed by a controlled isomerization or elimination to introduce the second double bond. The choice of base and reaction conditions is crucial to control the outcome and avoid the formation of byproducts. For instance, alkaline conditions using sodium or potassium hydroxide (B78521) are often employed. nih.gov
The synthesis of substituted derivatives can be readily accomplished by using appropriately substituted benzaldehydes or cyclohexenones in the condensation reaction. This allows for the introduction of a wide range of functional groups on both the benzyl (B1604629) and the cyclohexadienone moieties, enabling the systematic study of their influence on the molecule's reactivity.
| Starting Material 1 | Starting Material 2 | Product | Reaction Type |
| Cyclohexanone | Substituted Benzaldehyde (2 equivalents) | 2,6-Dibenzylidenecyclohexanone | Claisen-Schmidt Condensation |
| Cyclohexenone | Benzaldehyde | 2-Benzylidenecyclohexanone | Aldol Condensation |
| Substituted Phenol (B47542) | Oxidizing Agent (e.g., hypervalent iodine) | Substituted Cyclohexa-2,4-dienone | Oxidation |
This table presents plausible synthetic strategies for this compound derivatives based on established methods for similar compounds.
Reactivity of Functionalized Analogues
The reactivity of this compound and its functionalized analogues is dominated by the presence of the cross-conjugated dienone system. This arrangement of double bonds and the carbonyl group provides multiple reactive sites for a variety of transformations.
Michael Addition: The α,β-unsaturated ketone moiety within the dienone system is susceptible to nucleophilic attack via Michael or conjugate addition. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A wide range of nucleophiles, including enolates, amines, and thiols, can add to the β-carbon of the enone system. masterorganicchemistry.comuq.edu.au The regioselectivity of this addition can be influenced by the substitution pattern on the dienone ring and the nature of the nucleophile.
Diels-Alder Reaction: The conjugated diene portion of the molecule can participate as the 4π-component in [4+2] cycloaddition reactions with various dienophiles. thieme-connect.commychemblog.com This reaction provides a powerful tool for the construction of bicyclic and polycyclic frameworks. The reactivity of the diene can be modulated by substituents on the cyclohexadienone ring. Electron-donating groups on the diene generally accelerate the reaction. libretexts.org Cyclic dienes, due to their fixed s-cis conformation, are often highly reactive in Diels-Alder reactions, leading to the formation of bridged bicyclic products. youtube.com
Photochemical Reactions: Cross-conjugated dienones are known to undergo a variety of photochemical transformations. researchgate.netyoutube.com Upon irradiation, they can undergo (E)-(Z) isomerization, researchgate.net as well as intramolecular cycloadditions, such as [2+2] photocycloadditions, to form complex polycyclic structures. nih.gov The specific photochemical pathway followed can be influenced by the wavelength of light used and the solvent.
Structure-Reactivity Relationships in this compound Analogues
The reactivity of this compound analogues is intricately linked to their molecular structure. The nature and position of substituents on both the benzyl ring and the cyclohexadienone core can significantly influence their electronic properties and, consequently, their chemical behavior.
Studies on analogous dibenzylidenecyclohexanones have shown that electron-donating groups on the benzaldehyde-derived moieties can impact the electrochemical properties of the dienone. nih.gov For instance, electron-donating substituents tend to lower the oxidation potential. This suggests that substituents on the benzyl group of this compound would similarly modulate the electron density of the π-system, thereby affecting its reactivity in reactions such as Diels-Alder cycloadditions and Michael additions.
Steric effects also play a crucial role. Bulky substituents near the reactive centers can hinder the approach of reagents, thereby decreasing reaction rates. The stereochemistry of the dienone, particularly the E/Z configuration of the exocyclic double bond, is also a critical factor in determining the stereochemical outcome of its reactions.
| Substituent Effect | Impact on Reactivity |
| Electron-donating groups on the benzyl ring | Increase electron density of the π-system, potentially enhancing reactivity in Diels-Alder reactions. |
| Electron-withdrawing groups on the benzyl ring | Decrease electron density, making the β-carbon more electrophilic for Michael additions. |
| Substituents on the cyclohexadienone ring | Can influence the regioselectivity of addition reactions and the rate of cycloadditions. |
| Steric hindrance | Can impede the approach of reactants, affecting reaction rates and stereoselectivity. |
This table summarizes the expected influence of substituents on the reactivity of this compound analogues based on established principles and studies of related compounds.
Incorporation into Polycyclic and Heterocyclic Systems
The rich reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of complex polycyclic and heterocyclic structures.
Polycyclic Systems: The Diels-Alder reaction is a primary strategy for constructing polycyclic frameworks from these dienones. thieme-connect.commychemblog.com By reacting with various dienophiles, a diverse range of bicyclo[2.2.2]octenone derivatives can be accessed. thieme-connect.com These adducts can then be further elaborated into more complex polycyclic systems through subsequent transformations. Ring-rearrangement metathesis of Diels-Alder adducts derived from related systems has also been shown to be a powerful method for generating novel polycyclic sulfones. beilstein-journals.org
Heterocyclic Systems: The dienone scaffold can also be utilized in the synthesis of heterocyclic compounds. For example, cascade reactions involving Michael additions can lead to the formation of highly functionalized cyclohexanone rings, which are core structures in many natural products and can be precursors to heterocyclic systems. beilstein-journals.org Furthermore, the reaction of dienones with nitrogen-containing nucleophiles can pave the way for the synthesis of various nitrogen-containing heterocycles. The development of one-pot multicomponent reactions provides an efficient pathway to complex heterocyclic structures from simple starting materials. researchgate.netresearchgate.netresearchgate.net
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. For 2-benzylcyclohexa-2,4-dienone, the development of asymmetric synthetic routes to access enantiomerically enriched or pure forms is a significant and largely unexplored area. Research on related cyclohexadienone systems highlights the potential of organocatalysis and biocatalysis to achieve this goal.
Organocatalytic Approaches:
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. beilstein-journals.org For derivatives of this compound, organocatalytic strategies could be employed to introduce chirality. For instance, asymmetric Michael additions to a precursor could establish a chiral center. The use of chiral amines, such as proline derivatives or Cinchona alkaloids, has been successful in catalyzing the enantioselective addition of nucleophiles to enones. beilstein-journals.orgrsc.org Future research could focus on designing organocatalysts that can effectively control the stereochemistry of reactions involving this compound or its precursors. A potential reaction is the asymmetric [4+2] cycloaddition of azlactones with 2-benzothiazolimines, which has been shown to be catalyzed by an L-proline-derived guanidine-amide with high yields. rsc.org
Biocatalytic Desymmetrization:
Biocatalysis offers a highly selective and environmentally benign approach to asymmetric synthesis. nih.gov Ene-reductases, for example, have been successfully used for the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones to produce chiral 2-cyclohexenones with excellent enantioselectivity. This strategy could be adapted to synthesize chiral derivatives of this compound. By introducing a second substituent at the 2-position, a prochiral starting material could be synthesized and subsequently desymmetrized using an appropriate ene-reductase.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| L-proline derived guanidine-amide | Azlactones and 2-benzothiazolimines | Benzothiazolopyrimidines | Not Specified | rsc.org |
| Biisoquinoline N,N'-dioxide | Propargyltrichlorosilane and aldehydes | Chiral homoallylic amines | Not Specified | beilstein-journals.org |
| Cinchona-alkaloid-derived primary-amine–Brønsted acid composite | Not Specified | Chiral compounds | Not Specified | beilstein-journals.org |
Investigation of Catalytic Transformations
The conjugated diene system within this compound provides a rich platform for a variety of catalytic transformations, leading to diverse and complex molecular architectures.
Catalytic Hydrogenation:
Catalytic hydrogenation is a fundamental transformation that can selectively reduce the double bonds of the cyclohexadienone core. tcichemicals.com Depending on the catalyst and reaction conditions, partial or full saturation of the ring can be achieved, leading to cyclohexenones, cyclohexanones, or cyclohexanols. The benzyl (B1604629) group itself can also be subject to hydrogenolysis. Future work should explore the use of various heterogeneous and homogeneous catalysts, such as palladium on carbon (Pd/C), Wilkinson's catalyst, or Crabtree's catalyst, to control the chemoselectivity of the hydrogenation of this compound. tcichemicals.com Of particular interest would be the development of catalytic systems that allow for diastereoselective hydrogenation, especially if a chiral center is already present in the molecule.
Pericyclic Reactions:
The dienone moiety is an ideal substrate for pericyclic reactions, including cycloadditions and electrocyclic reactions. These transformations can be promoted thermally, photochemically, or with the use of catalysts.
[4+2] Cycloadditions (Diels-Alder Reactions): this compound can act as the diene component in Diels-Alder reactions with various dienophiles. Research on related cyclohexa-2,4-dienones has shown that these reactions can proceed with electron-deficient dienophiles to yield functionalized bicyclo[2.2.2]octenones. rsc.org Future studies could investigate the scope of this reaction with different dienophiles and explore the use of Lewis acid catalysts to enhance reactivity and control stereoselectivity.
Photochemical [2+2] Cycloadditions: Under photochemical conditions, the double bonds of the dienone can participate in [2+2] cycloaddition reactions with other alkenes, leading to the formation of cyclobutane (B1203170) rings. libretexts.orgnih.gov This provides a powerful method for constructing complex polycyclic systems. Research in this area would involve exploring the reactivity of this compound with a range of alkenes and investigating the regio- and stereoselectivity of the photocycloaddition. The use of photosensitizers could also be explored to control the reaction pathway. nih.gov
Thermal Electrocyclic Reactions: Thermal electrocyclic reactions involve the intramolecular rearrangement of pi-electrons to form a new sigma bond and a ring. pearson.commasterorganicchemistry.comyoutube.com For this compound, a 6π-electrocyclization could potentially lead to the formation of a bicyclic system. The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules, which predict a disrotatory ring closure for a 6π thermal reaction. libretexts.org Investigating the conditions required to induce such transformations and characterizing the resulting products would be a valuable area of future research.
| Reaction Type | Reactant(s) | Product Type | Conditions | Reference |
| Catalytic Hydrogenation | Alkenes, Alkynes, Carbonyls | Alkanes, Alcohols | Metal catalyst (e.g., Pd/C, Ru-complex) | tcichemicals.com |
| [4+2] Cycloaddition | Cyclohexa-2,4-dienones and electron-deficient alkenes | Bicyclo[2.2.2]octenones | Not Specified | rsc.org |
| Photochemical [2+2] Cycloaddition | Alkenes and maleimides | Cyclobutane derivatives | UV irradiation, optional photosensitizer | nih.gov |
| Thermal Electrocyclic Reaction | Conjugated polyenes | Cyclic compounds | Heat | pearson.commasterorganicchemistry.comyoutube.com |
Exploration of Bio-inspired and Biomimetic Transformations
Nature often provides inspiration for the development of novel and efficient chemical transformations. Bio-inspired and biomimetic approaches to the transformation of this compound could lead to the synthesis of natural product-like molecules with interesting biological activities.
One promising avenue is the biomimetic ring expansion of the cyclohexadienone core. For example, a biomimetic approach has been used in the total synthesis of the disesquiterpenoid meiogynin A, which involved a key endo-selective Diels-Alder reaction. nih.gov Another study has shown that substituted 2,4-cyclohexadienones can undergo a dioxygenase-catalyzed ring expansion to form tropolones, a class of compounds with interesting biological properties. This transformation mimics a proposed biosynthetic pathway. Future research could explore whether this compound can be a substrate for similar enzymatic or chemo-enzymatic ring-expansion reactions. This could involve screening a range of dioxygenases or developing synthetic catalysts that mimic their function.
Furthermore, enzyme-catalyzed cycloadditions are another exciting area. While Diels-Alderases are known in nature, recent research has shown that enzymes can also catalyze [2+2] cycloadditions. researchgate.net Exploring the potential of engineered enzymes to catalyze stereoselective cycloaddition reactions with this compound could open up new pathways to complex chiral molecules.
Advanced Materials Science Applications (excluding industrial commercial uses)
The unique structure of this compound, with its combination of aromatic and dienone functionalities, makes it an interesting building block for the synthesis of advanced materials.
Polymer Synthesis:
The dienone moiety of this compound could potentially be used in polymerization reactions. For example, it could act as a monomer in acyclic diene metathesis (ADMET) polymerization. ADMET is a powerful method for synthesizing unsaturated polymers, which can then be hydrogenated to produce saturated analogues. mdpi.com The benzyl group could impart specific properties, such as thermal stability or altered solubility, to the resulting polymer. Future research could investigate the polymerization of this compound using various metathesis catalysts and characterize the properties of the resulting polymers.
Functional Dyes and Photoswitches:
The extended π-system of this compound suggests that it may have interesting photophysical properties. Upon modification, for instance, through the introduction of electron-donating or -withdrawing groups on the benzyl or cyclohexadienone rings, it might be possible to tune its absorption and emission properties, leading to the development of novel functional dyes. Furthermore, the potential for photochemical transformations, such as electrocyclic reactions or cycloadditions, opens up the possibility of using derivatives of this compound as molecular photoswitches, where the structure and properties of the molecule can be reversibly changed by light.
Q & A
Q. What are the common synthetic routes for 2-benzylcyclohexa-2,4-dienone, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A typical synthesis involves condensation reactions of substituted benzaldehydes with cyclohexadienone precursors under acidic or thermal conditions. For example, Schiff base formation using glacial acetic acid as a catalyst in ethanol, followed by reflux (4–6 hours), is a standard approach . Yield optimization requires adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to dienone), solvent polarity (ethanol vs. THF), and reaction temperature. Monitoring via TLC or HPLC ensures intermediate stability, as cyclohexadienones are prone to tautomerization .
Q. How can spectroscopic techniques (FT-IR, NMR) distinguish this compound from its tautomers or degradation products?
- Methodological Answer :
- FT-IR : The C=O stretch of the dienone appears near 1670–1685 cm⁻¹, while conjugated C=C stretches occur at ~1635 cm⁻¹. Tautomers like phenol derivatives lack the intense C=O peak .
- ¹H NMR : The benzyl proton (CH₂) resonates as a singlet at δ 3.8–4.2 ppm, while aromatic protons show splitting patterns dependent on substitution. Tautomeric shifts (e.g., cyclohexa-2,5-dienone) alter coupling constants and peak multiplicities .
Q. What crystallographic strategies are effective for resolving the structure of this compound derivatives?
- Methodological Answer : Use direct methods in SHELX for phase determination, followed by full-matrix least-squares refinement. High-resolution data (≤ 0.8 Å) minimizes errors in locating labile hydrogen atoms. ORTEP-3 can visualize thermal ellipsoids to assess disorder, common in flexible cyclohexadienone rings . For unstable derivatives, low-temperature data collection (100 K) reduces decomposition .
Advanced Research Questions
Q. How do computational studies (DFT, MD) explain the tautomeric equilibrium and reactivity of this compound?
- Methodological Answer : B3LYP/6-31G(d,p) calculations reveal energy differences between tautomers. For example, the neutral cyclohexadienone is 20–30 kJ/mol higher in energy than its phenol tautomer. Solvent effects (e.g., water) stabilize the dienone via hydrogen bonding, shifting the equilibrium . MD simulations predict reaction pathways for Diels-Alder additions, highlighting orbital interactions between the dienone (4π system) and dienophiles .
Q. What experimental and computational approaches resolve contradictions in spectroscopic assignments for dienone derivatives?
- Methodological Answer : Contradictions arise from overlapping peaks (e.g., C=O vs. C=C in FT-IR) or dynamic processes (tautomerization). Strategies include:
- Isotopic labeling : Replace ¹²C=O with ¹³C=O to confirm IR band assignments .
- Variable-temperature NMR : Freeze tautomeric interconversion at low temperatures (e.g., –40°C) to isolate distinct species .
- TD-DFT : Compare computed UV-Vis spectra with experimental data to validate electronic transitions .
Q. How can this compound serve as a diene or dienophile in cycloaddition reactions, and what factors dictate regioselectivity?
- Methodological Answer : As a diene (4π component), it reacts with electron-deficient dienophiles (e.g., maleimides) under thermal conditions (80–120°C). Regioselectivity is controlled by frontier molecular orbitals: the HOMO of the diene interacts with the LUMO of the dienophile. As a dienophile (2π component), it pairs with electron-rich dienes (e.g., cyclopentadiene), favoring endo transition states. Solvent polarity (e.g., DMF vs. toluene) and Lewis acid catalysts (e.g., AlCl₃) modulate reaction rates and stereochemistry .
Q. What strategies mitigate instability challenges during the storage and handling of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
